molecular formula C18H15FN2O2S B2677779 N-benzyl-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide CAS No. 1040658-29-4

N-benzyl-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide

Cat. No. B2677779
CAS RN: 1040658-29-4
M. Wt: 342.39
InChI Key: NBGJQBBWYMGHIP-UHFFFAOYSA-N
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Description

“N-benzyl-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide” is a chemical compound. It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Scientific Research Applications

Antitumor Activity

A study conducted by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures similar to the compound . These compounds were evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Notably, certain derivatives showed considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Agents

Liu, Zhang, Jin, and Quan (2016) synthesized new benztriazoles with mercapto-triazole and other heterocycle substituents, evaluating them for anticonvulsant activity. Among these compounds, derivatives with significant potency and lower neurotoxicity, suggesting a higher protective index, were identified. This indicates that such structures could be explored further for their potential as anticonvulsant agents (Liu, Zhang, Jin, & Quan, 2016).

Antimicrobial Activity

Rezki (2016) explored the antimicrobial activities of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides synthesized via 1,3-dipolar cycloaddition reactions. These compounds demonstrated promising antimicrobial activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Rezki, 2016).

Anti-Inflammatory Activity

Tariq, Kamboj, Alam, and Amir (2018) developed novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives and investigated their in vitro and in vivo anti-inflammatory activities. One derivative, in particular, showed significant edema inhibition, outperforming standard drugs in efficacy and safety profiles, highlighting the therapeutic potential of such compounds in treating inflammation (Tariq, Kamboj, Alam, & Amir, 2018).

properties

IUPAC Name

N-benzyl-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-15-8-6-14(7-9-15)16-11-21-18(23-16)24-12-17(22)20-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJQBBWYMGHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide

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